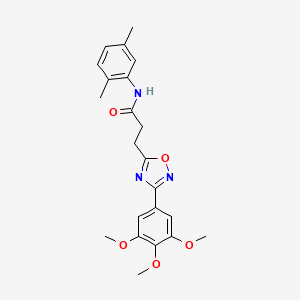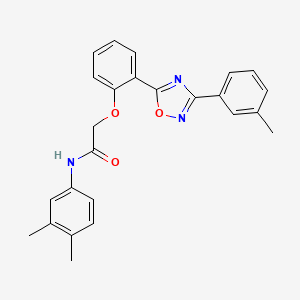
N-(3,4-dimethylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as DMOAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOAA is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound that has been extensively studied for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of DMOAA is not fully understood, but it is believed to involve the inhibition of enzymes and modulation of protein-protein interactions. DMOAA has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. DMOAA has also been shown to modulate protein-protein interactions, which has potential applications in the development of novel therapeutics.
Biochemical and Physiological Effects
DMOAA has been shown to have various biochemical and physiological effects, including inhibition of enzymes, modulation of protein-protein interactions, and anticancer and antimicrobial properties. DMOAA has been shown to inhibit the activity of various enzymes, which has potential applications in the treatment of diseases such as Alzheimer's and Parkinson's. DMOAA has also been shown to modulate protein-protein interactions, which has potential applications in the development of novel therapeutics. Additionally, DMOAA has been shown to have anticancer and antimicrobial properties, which has potential applications in the treatment of cancer and infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMOAA in lab experiments include its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DMOAA is a versatile compound that can be used as a building block in the synthesis of novel materials and as a potential therapeutic agent. However, the limitations of using DMOAA in lab experiments include its complex synthesis process and limited availability, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of DMOAA, including the development of novel therapeutics, the synthesis of novel materials, and the investigation of its biological and pharmacological properties. One potential direction is the development of DMOAA-based therapeutics for the treatment of diseases such as Alzheimer's and Parkinson's. Another potential direction is the synthesis of novel materials using DMOAA as a building block. Finally, further investigation of the biological and pharmacological properties of DMOAA could lead to the discovery of new applications in various fields.
Méthodes De Synthèse
The synthesis of DMOAA is a complex process that involves several steps. The most common method for synthesizing DMOAA is through the reaction of 3,4-dimethylphenylhydrazine with 2-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid chloride, followed by the reaction with 2-(2-phenoxyphenoxy)acetic acid. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
DMOAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DMOAA has been investigated for its anticancer, antimicrobial, and antifungal properties. In biochemistry, DMOAA has been studied for its ability to inhibit enzymes and modulate protein-protein interactions. In materials science, DMOAA has been explored for its potential use as a building block in the synthesis of novel materials.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-7-6-8-19(13-16)24-27-25(31-28-24)21-9-4-5-10-22(21)30-15-23(29)26-20-12-11-17(2)18(3)14-20/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWZAWRLSLPRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


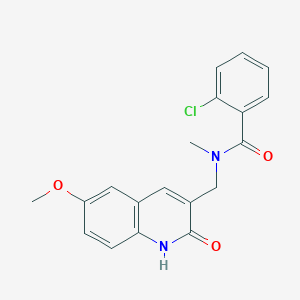
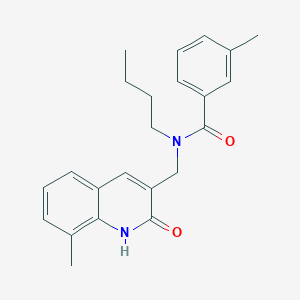

![5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694144.png)
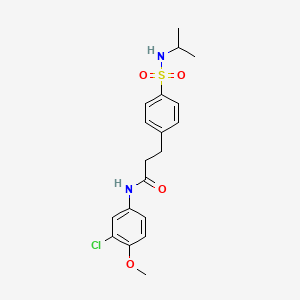

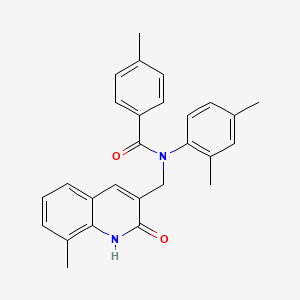
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694164.png)

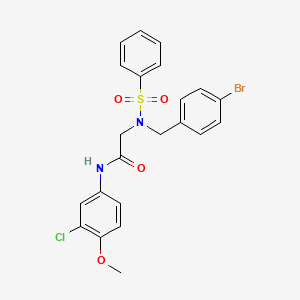
![2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7694192.png)
